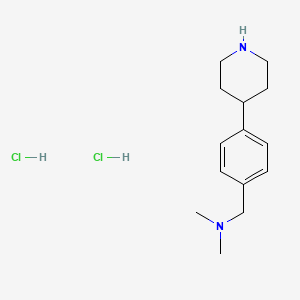

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2 and a molecular weight of 291.26 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 4-(piperidin-4-yl)benzaldehyde with dimethylamine in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted amines, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride is primarily studied for its pharmacological properties. It exhibits potential as a ligand for various receptors, which can be pivotal in the development of new therapeutic agents.

Receptor Binding Studies

Research indicates that this compound may act as a selective ligand for certain neurotransmitter receptors, particularly within the central nervous system. Its interaction with these receptors can lead to significant implications for the treatment of neurological disorders, including:

- Anxiety Disorders : By modulating neurotransmitter activity, it may help alleviate symptoms associated with anxiety.

- Depression : Its potential to influence serotonin and dopamine pathways positions it as a candidate for antidepressant development.

Neuroscience Research

The compound's structure suggests it could play a role in studies focusing on synaptic transmission and neuropharmacology.

Neurotransmitter Modulation

This compound has been investigated for its ability to modulate neurotransmitter release. This modulation can be crucial in understanding:

- Synaptic Plasticity : The compound may influence synaptic strength and efficacy, contributing to learning and memory processes.

- Neuroprotection : Preliminary studies suggest that it may offer protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various clinical contexts.

Pain Management

Recent studies have highlighted its analgesic properties, suggesting that it could serve as an alternative or adjunct therapy for chronic pain management. Its mechanism of action may involve:

- Inhibition of Pain Pathways : By targeting specific receptors involved in pain perception.

Antidepressant Development

Given its interaction with neurotransmitter systems, researchers are investigating its efficacy as an antidepressant. Clinical trials are necessary to establish its safety and effectiveness in human subjects.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Status |

|---|---|---|

| Medicinal Chemistry | Ligand for neurotransmitter receptors | Ongoing studies |

| Neuroscience | Modulation of synaptic transmission | Preliminary findings |

| Pain Management | Analgesic properties | Early-stage research |

| Antidepressant Development | Treatment for depression | Under investigation |

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

- Neuropharmacological Study :

- Pain Relief Mechanism :

- Antidepressant Efficacy :

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride: A similar compound with slight structural differences, used in similar applications.

(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Another related compound used as a semi-flexible linker in PROTAC development for targeted protein degradation.

Uniqueness

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Actividad Biológica

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS Number: 2244087-73-6) is a piperidine derivative with potential therapeutic applications. This compound has garnered interest due to its structural similarities to known pharmacologically active substances, particularly in the context of neuropharmacology and antimicrobial activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and toxicity profiles.

- Molecular Formula : C₁₄H₂₂N₂·2ClH

- Molecular Weight : 291.26 g/mol

- Storage Conditions : Recommended to be stored in a refrigerator .

2. Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects. Research on related piperidine derivatives has shown promising antibacterial and antifungal properties against various pathogens.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |

| Escherichia coli | 0.0039 - 0.025 mg/mL | |

| Candida albicans | 3.125 - 100 mg/mL |

These findings suggest that this compound may exhibit similar antimicrobial activity, although specific MIC data for this compound is not yet available.

3. Toxicological Profile

The safety data sheet for this compound indicates that it is not classified as harmful by ingestion or inhalation under standard testing protocols . However, it is essential to maintain good laboratory practices to minimize exposure.

Key Toxicity Observations :

- No significant respiratory irritation was noted in animal models.

- Skin contact may cause irritation; appropriate handling precautions are advised .

The precise mechanisms through which this compound exerts its effects remain to be fully elucidated. However, the structural features suggest potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission and microbial inhibition.

Propiedades

IUPAC Name |

N,N-dimethyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-3-5-13(6-4-12)14-7-9-15-10-8-14;;/h3-6,14-15H,7-11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKIIUXYLMFWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.